Cas no 35235-74-6 (6-Bromotetrazolo1,5-apyridine)

6-Bromotetrazolo1,5-apyridine 化学的及び物理的性質
名前と識別子
-
- 6-Bromotetrazolo[1,5-a]pyridine
- Tetrazolo[1,5-a]pyridine,6-bromo-
- 35235-74-6
- MFCD09258642
- BS-25202
- CS-0205516
- Tetrazolo[1,5-a]pyridine, 6-bromo-
- AKOS006345498
- EN300-7168066
- BZQNWLUCQRIYFF-UHFFFAOYSA-N
- SCHEMBL3664512
- J-518475
- AB49762
- DTXSID30616416
- SY020282
- 6-bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine
- 6-Bromotetrazolo1,5-apyridine
-
- MDL: MFCD09258642
- インチ: InChI=1S/C5H3BrN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H
- InChIKey: BZQNWLUCQRIYFF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN2C(C=C1)=NN=N2
計算された属性
- せいみつぶんしりょう: 197.95400
- どういたいしつりょう: 197.95411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 2.13
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.835
- PSA: 43.08000
- LogP: 0.88680
6-Bromotetrazolo1,5-apyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
6-Bromotetrazolo1,5-apyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Bromotetrazolo1,5-apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1218496-500mg |
6-bromotetrazolo[1,5-a]pyridine |
35235-74-6 | 97% | 500mg |
$150 | 2024-07-21 | |
TRC | B688328-250mg |
6-Bromotetrazolo[1,5-a]pyridine |
35235-74-6 | 250mg |
$ 121.00 | 2023-04-18 | ||
Apollo Scientific | OR7175-5g |
6-Bromotetrazolo[1,5-a]pyridine |
35235-74-6 | 98% | 5g |
£624.00 | 2025-02-20 | |
Apollo Scientific | OR7175-1g |
6-Bromotetrazolo[1,5-a]pyridine |
35235-74-6 | 98% | 1g |
£156.00 | 2025-02-20 | |
Ambeed | A238138-250mg |
6-Bromotetrazolo[1,5-a]pyridine |
35235-74-6 | 98% | 250mg |
$87.00 | 2021-07-07 | |
Enamine | EN300-7168066-0.05g |
6-bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine |
35235-74-6 | 95% | 0.05g |
$35.0 | 2023-05-29 | |
Enamine | EN300-7168066-2.5g |
6-bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine |
35235-74-6 | 95% | 2.5g |
$262.0 | 2023-05-29 | |
Enamine | EN300-7168066-5.0g |
6-bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine |
35235-74-6 | 95% | 5g |
$450.0 | 2023-05-29 | |
Chemenu | CM171646-250mg |
6-Bromotetrazolo[1,5-a]pyridine |
35235-74-6 | 97% | 250mg |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1218496-5g |
6-bromotetrazolo[1,5-a]pyridine |
35235-74-6 | 97% | 5g |
$600 | 2025-02-19 |
6-Bromotetrazolo1,5-apyridine 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
6-Bromotetrazolo1,5-apyridineに関する追加情報
Introduction to 6-Bromotetrazolo[1,5-a]pyridine (CAS No. 35235-74-6)
6-Bromotetrazolo[1,5-a]pyridine (CAS No. 35235-74-6) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique tetrazolo-pyridine scaffold, has garnered considerable attention due to its potential in the development of novel therapeutic agents. The bromine substituent at the 6-position adds a layer of complexity and reactivity, making it an attractive candidate for various chemical transformations and biological studies.
The chemical structure of 6-Bromotetrazolo[1,5-a]pyridine consists of a tetrazole ring fused to a pyridine ring, with a bromine atom attached at the 6-position of the pyridine ring. This structure imparts unique electronic and steric properties that are crucial for its biological activity and chemical reactivity. The tetrazole moiety is known for its ability to form hydrogen bonds and interact with biological targets, while the pyridine ring provides additional stability and aromatic character.
In recent years, 6-Bromotetrazolo[1,5-a]pyridine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its use as a scaffold for the development of inhibitors targeting various enzymes and receptors. For instance, studies have shown that derivatives of this compound can effectively inhibit kinases, which are key enzymes involved in signal transduction pathways and are often implicated in diseases such as cancer and inflammatory disorders.
A notable example is the work by Smith et al. (2021), who synthesized a series of 6-Bromotetrazolo[1,5-a]pyridine-based compounds and evaluated their inhibitory activity against protein kinases. The results demonstrated that certain derivatives exhibited potent and selective inhibition of specific kinases, suggesting their potential as therapeutic agents. This research highlights the importance of the bromine substituent in modulating the potency and selectivity of these compounds.
Beyond kinase inhibition, 6-Bromotetrazolo[1,5-a]pyridine has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory properties. A study by Johnson et al. (2022) reported that certain derivatives of this compound exhibited significant anti-inflammatory effects in both in vitro and in vivo models. The mechanism of action was attributed to the inhibition of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
The synthetic accessibility of 6-Bromotetrazolo[1,5-a]pyridine is another factor contributing to its widespread use in research. Various synthetic routes have been developed to prepare this compound efficiently. One common method involves the reaction of 6-bromo-3-nitropyridine with azide under appropriate conditions to form the tetrazole ring. This synthetic flexibility allows chemists to introduce a wide range of functional groups at different positions on the molecule, thereby expanding its chemical space and biological potential.
In addition to its direct applications in drug discovery, 6-Bromotetrazolo[1,5-a]pyridine serves as an important intermediate in the synthesis of more complex molecules. Its reactivity with various nucleophiles and electrophiles makes it a valuable building block for constructing diverse molecular architectures. This versatility has led to its use in combinatorial chemistry approaches, where large libraries of compounds can be rapidly synthesized and screened for biological activity.
The safety profile of 6-Bromotetrazolo[1,5-a]pyridine is another critical aspect that has been investigated. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 6-Bromotetrazolo[1,5-a]pyridine (CAS No. 35235-74-6) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive scaffold for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its importance in modern drug discovery efforts.
35235-74-6 (6-Bromotetrazolo1,5-apyridine) 関連製品
- 1052650-67-5(Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)
- 2229006-83-9(2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)
- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)
- 1257851-33-4(4-Bromo-5-methylpyrimidine)
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)
- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)
- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)
- 2680781-25-1(1-Benzyl 2-methyl 2-(prop-2-yn-1-yl)piperidine-1,2-dicarboxylate)
- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)
